Indanazoline

Übersicht

Beschreibung

Indanazoline is an organic compound belonging to the class of indanes, which are characterized by a cyclopentane ring fused to a benzene ring. It is an imidazoline derivative known for its vasoconstrictive properties and is primarily used as a nasal decongestant. This compound hydrochloride is the active ingredient in many nasal sprays used to treat acute, chronic, and allergic rhinitis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Indanazolin beinhaltet die Reaktion von 2,3-Dihydro-1H-Inden mit Imidazol unter bestimmten Bedingungen. Der Prozess beinhaltet typischerweise:

Ausgangsstoffe: 2,3-Dihydro-1H-Inden und Imidazol.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des Imidazolinrings zu erleichtern.

Industrielle Produktionsverfahren: Die industrielle Produktion von Indanazolinhydrochlorid umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Reinigung: Das Rohprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um die pharmazeutischen Standards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Indanazolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Indanazolin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Indanazolin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitutionsreagenzien: Halogene, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion reduzierte Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Indanazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Imidazolin-Derivaten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, insbesondere auf seine vasokonstriktiven Eigenschaften.

Medizin: In Nasensprays zur Behandlung von Rhinitis und anderen Nasenbeschwerden verwendet.

Industrie: In der Herstellung von Arzneimitteln und als Zwischenprodukt in der chemischen Produktion eingesetzt

5. Wirkmechanismus

Indanazolin übt seine Wirkung aus, indem es als Alpha-Adrenorezeptor-Agonist wirkt. Es bindet an Alpha-Adrenorezeptoren an Blutgefäßen und verursacht eine Vasokonstriktion. Dies reduziert den Blutfluss zur Nasenschleimhaut, was zu einer Abnahme der Nasenverstopfung führt. Die molekularen Ziele sind Alpha-Adrenorezeptoren, und die beteiligten Signalwege stehen im Zusammenhang mit dem sympathischen Nervensystem .

Ähnliche Verbindungen:

Oxymetazolin: Ein weiteres Imidazolin-Derivat, das als Nasenspray zur Behandlung von Nasenverstopfung eingesetzt wird.

Naphazolin: Bekannt für seine vasokonstriktiven Eigenschaften und in Augentropfen und Nasensprays verwendet.

Tetryzolin: In Augentropfen zur Linderung von Rötungen und Reizungen verwendet.

Vergleich: Indanazolin ist einzigartig in seiner spezifischen Bindungsaffinität und Wirkdauer. Während Oxymetazolin und Naphazolin ebenfalls wirksame abschwellende Mittel sind, zeichnet sich Indanazolin durch seine ausgeprägte vasokonstriktive Wirkung und minimale systemische Wirkungen bei intranasaler Anwendung aus .

Wirkmechanismus

Indanazoline exerts its effects by acting as an alpha-adrenergic receptor agonist. It binds to alpha-adrenergic receptors on blood vessels, causing vasoconstriction. This reduces blood flow to the nasal mucosa, leading to decreased nasal congestion. The molecular targets include alpha-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Oxymetazoline: Another imidazoline derivative used as a nasal decongestant.

Naphazoline: Known for its vasoconstrictive properties and used in eye drops and nasal sprays.

Tetryzoline: Used in eye drops to relieve redness and irritation.

Comparison: Indanazoline is unique in its specific binding affinity and duration of action. While oxymetazoline and naphazoline are also effective decongestants, this compound is noted for its pronounced vasoconstrictive action and minimal systemic effects when used intranasally .

Biologische Aktivität

Indanazoline is a compound belonging to the class of indanes, primarily recognized for its significant biological activities, particularly as a vasoconstrictor. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

This compound is characterized by a cyclopentane ring fused to a benzene ring, which contributes to its pharmacological properties. The primary mechanism of action involves its role as an alpha-adrenergic receptor agonist . By binding to these receptors, this compound induces vasoconstriction in blood vessels, leading to decreased blood flow in targeted areas such as the nasal mucosa. This action is particularly beneficial in treating conditions like nasal congestion .

Biological Activities

This compound has been investigated for various biological activities beyond its vasoconstrictive properties. The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Vasoconstriction and Nasal Congestion : A study utilized 99mTc scanning and computerized tomography to assess the effects of this compound on nasal congestion and mucociliary activity. Results indicated significant reductions in nasal conchae dimensions post-treatment, confirming its efficacy as a decongestant.

- Anticancer Research : Recent investigations into this compound derivatives revealed potent inhibitory effects on cancer cell lines. For example, compounds derived from this compound exhibited IC50 values indicating strong anti-proliferative activity against various cancer types, suggesting potential therapeutic applications in oncology .

- Neuroprotective Studies : Emerging research has explored the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases. Initial findings suggest that it may help mitigate neuronal damage under certain conditions, although comprehensive studies are still required to establish its efficacy and mechanisms.

Eigenschaften

IUPAC Name |

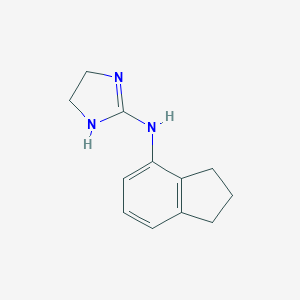

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCWWEPJRBANHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40507-80-0 (mono-hydrochloride), 40507-86-6 (mononitrate), 56601-85-5 (hydrochloride) | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40193521 | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40507-78-6 | |

| Record name | Indanazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13827 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indanazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0U38EHD86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Indanazoline?

A1: this compound exerts its decongestant effect through interaction with alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa [, ]. This action reduces blood flow and subsequently decreases swelling in the nasal passages.

Q2: How does the decongestant effect of this compound compare to Xylomethazoline?

A2: Studies comparing this compound to Xylomethazoline, another common nasal decongestant, have shown no significant difference in their decongestant effects [, ]. Both drugs demonstrate similar efficacy in reducing nasal congestion.

Q3: Does this compound affect mucociliary activity in the nasal passages?

A3: Research indicates that this compound does not significantly impact mucociliary function in the nasal passages []. This finding suggests that the drug's decongestant action does not hinder the natural clearance mechanisms of the respiratory system.

Q4: What is the chemical structure of this compound?

A4: this compound, chemically known as N-(2.3-Dihydro-1H-indan-4-yl)-2.5-dihydro-1H-imidazol-2-amine, is an imidazoline derivative [, ]. Further details on the spectroscopic characterization and confirmation of its structure can be found in the cited research articles.

Q5: What is known about the toxicity profile of this compound?

A6: Toxicity studies have been conducted on this compound monohydrochloride to evaluate its safety profile []. Specific details regarding the findings of these studies are not elaborated upon in the abstract.

Q6: What is the purpose of the galenical development research on this compound?

A7: The galenical development research focuses on formulating this compound into a suitable nasal spray dosage form []. This research aims to optimize the delivery and efficacy of the drug while ensuring product stability and patient acceptability.

Q7: Has this compound been compared to other decongestants in terms of its therapeutic safety margin?

A8: Some research suggests that this compound might have a wider therapeutic safety margin compared to other imidazoline derivatives []. This suggestion stems from observations of minimal effects at low respiratory resistance levels and strong efficacy at higher resistance levels.

Q8: What were the key findings of the study using 99mTc scanning and computerized tomography to assess this compound's effects?

A9: The study utilizing 99mTc scanning and computerized tomography aimed to evaluate the effects of this compound on nasal congestion and mucociliary activity []. The results showed statistically significant reductions in the length, width, and area of nasal conchae after treatment with this compound, indicating its effectiveness in relieving nasal congestion.

Q9: How was the structure of this compound confirmed?

A10: The structure of this compound was confirmed using spectroscopic methods [, ]. This confirmation likely involved techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the compound's structure and molecular weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.